AL-8810

Übersicht

Beschreibung

It acts as a selective antagonist of the FP prostanoid receptorThese compounds play significant roles in various physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AL-8810 umfasst mehrere Schritte, beginnend mit geeigneten Indanyl- und Prostaglandin-DerivatenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei Temperatur und pH-Wert sorgfältig kontrolliert werden, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die erforderlichen Reinheitsgrade zu erreichen. Die Verbindung wird unter Stickstoff bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: AL-8810 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in this compound können zu Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Doppelbindungen in der Prostadiensäurestruktur können zu gesättigten Derivaten reduziert werden.

Substitution: Die Fluorgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nukleophile Reagenzien wie Natriummethoxid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

AL-8810 serves as a crucial tool in pharmacological studies due to its unique action as a selective antagonist of the FP receptor. Its pharmacological profile includes:

- Mechanism of Action : this compound binds to the FP receptor, inhibiting the action of endogenous prostaglandin F2α. This interaction modulates various cellular signaling pathways, particularly those associated with phospholipase C activation .

- Selectivity : It exhibits weak agonist activity but acts primarily as a competitive antagonist, making it valuable for studying receptor-mediated responses without the confounding effects of strong agonists .

Neurological Studies

In neurological research, this compound has been investigated for its protective effects in models of brain injury:

- Traumatic Brain Injury Model : In studies involving controlled cortical impact in mice, this compound significantly reduced hippocampal swelling and improved neurological deficit scores at doses of 10 mg/kg post-injury. This suggests potential therapeutic applications for conditions like traumatic brain injury .

| Study Parameter | Result |

|---|---|

| Dose | 10 mg/kg |

| Improvement in Neurological Scores | Significant reduction observed |

| Effect on Hippocampal Swelling | Reduced swelling noted |

Cardiovascular Research

This compound's effects on vascular smooth muscle cells have implications for cardiovascular health:

- Smooth Muscle Contraction : The compound has been shown to modulate contraction responses in rat thoracic aorta smooth muscle cells, indicating potential applications in managing blood pressure and vascular tone .

| Cell Type | EC50 (nM) |

|---|---|

| A7r5 Smooth Muscle Cells | 261 ± 44 |

| 3T3 Fibroblasts | 186 ± 63 |

Ocular Research

The compound is also being explored for its ocular hypotensive effects:

- Glaucoma Treatment : this compound's antagonistic properties at the FP receptor make it a candidate for reducing intraocular pressure, similar to other prostaglandin analogs used in glaucoma therapy .

Biochemical Applications

This compound is utilized in biochemical assays due to its specificity:

- Signal Transduction Studies : It has been employed to understand the signaling pathways activated by FP receptors, particularly in relation to epidermal growth factor receptor transactivation mechanisms .

Case Studies and Findings

Several studies have highlighted the diverse applications of this compound:

- In Vitro Studies : this compound demonstrated competitive antagonism against fluprostenol-induced responses in various cell types, confirming its utility in dissecting GPCR signaling pathways.

- In Vivo Efficacy : In animal models, post-treatment with this compound resulted in significant improvements in neurological outcomes following traumatic brain injuries, emphasizing its potential therapeutic role.

- Comparative Analysis : In studies comparing this compound with other prostaglandin analogs, it exhibited a distinct profile that could be advantageous for specific therapeutic targets without the side effects associated with stronger agonists.

Wirkmechanismus

AL-8810 exerts its effects by selectively binding to the FP prostanoid receptor, thereby blocking the action of natural prostaglandin F2α. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of diacylglycerol and inositol trisphosphate. These molecules are crucial for the increase in intracellular calcium levels that lead to smooth muscle contraction and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Fluprostenol: A potent FP receptor agonist.

Bimatoprost: An FP receptor agonist used in the treatment of glaucoma.

Travoprost: Another FP receptor agonist with similar applications

Comparison: AL-8810 is unique in its selective antagonistic action on the FP receptor, whereas the similar compounds mentioned above are agonists. This makes this compound particularly valuable in research settings where inhibition of the FP receptor is desired. Its ability to selectively block the receptor without significant off-target effects highlights its specificity and potential therapeutic benefits .

Biologische Aktivität

AL-8810, a novel analog of prostaglandin F2α (PGF2α), has garnered attention in pharmacological research due to its unique biological activity as a selective antagonist at the FP receptor. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medical science.

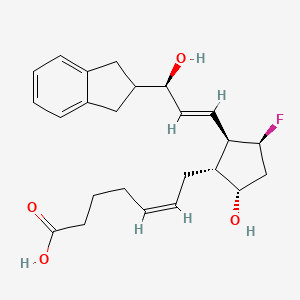

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes an 11β-fluoro modification of PGF2α. Its structural formula is represented as:

This modification contributes to its pharmacological profile, differentiating it from other prostaglandin analogs.

This compound operates primarily as a selective antagonist at the FP receptor. It has been shown to exhibit weak agonist potency in various cell types but predominantly functions as an antagonist. Key findings regarding its mechanism include:

- ERK Activation : this compound stimulates rapid and sustained ERK1/2 activity in human embryonic kidney cells and osteoblast-like cells through epidermal growth factor receptor (EGFR) transactivation rather than through traditional G protein-coupled receptor pathways .

- Competitive Antagonism : In vitro studies indicate that this compound produces parallel dextral shifts in agonist concentration-response curves without significantly suppressing maximal agonist responses. This suggests competitive antagonistic properties against potent FP receptor agonists like fluprostenol .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated across various experimental setups:

| Cell Type | EC50 (nM) | Emax (%) | Activity |

|---|---|---|---|

| A7r5 Cells | 261 ± 44 | 19 | Weak agonist |

| Swiss 3T3 Fibroblasts | 186 ± 63 | 23 | Weak agonist |

| Inhibition of Fluprostenol | K(i) = 426 ± 63 | - | Competitive antagonist |

These results illustrate that while this compound can act as a weak agonist at high concentrations, its primary role is that of an antagonist at the FP receptor.

In Vivo Studies

In vivo experiments have further elucidated the effects of this compound:

- Cortical Impact Studies : In FP receptor knockout mice subjected to controlled cortical impact (CCI), this compound treatment did not significantly affect cortical lesions but notably reduced hippocampal swelling and improved neurological deficit scores post-injury .

Case Studies

Various case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound reduced neuroinflammation and improved recovery outcomes in models of traumatic brain injury.

- Cardiovascular Research : The compound's selective antagonism at the FP receptor has been leveraged to explore its role in modulating vascular responses and potential implications for treating cardiovascular diseases .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSXBKKVNOOIX-JTGCGUAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017217 | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246246-19-5 | |

| Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL 8810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-8810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.